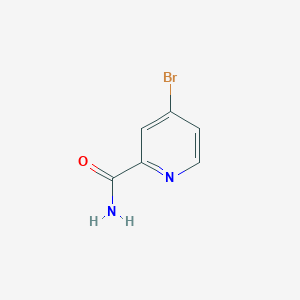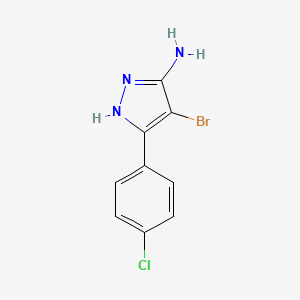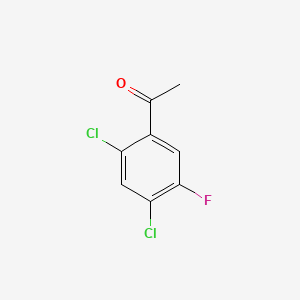
2',4'-Dichloro-5'-fluoroacetophenone
Vue d'ensemble
Description
2’,4’-Dichloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It appears as a white to almost white crystalline solid and is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as ciprofloxacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-fluoroacetophenone typically involves the following steps:
Fluorination: 3,4-dichloronitrobenzene is reacted with potassium fluoride to form a fluorinated intermediate.
Chlorination: The intermediate is then chlorinated to produce dichlorofluorobenzene.
Acylation: Finally, dichlorofluorobenzene is acylated using an acylating agent to yield 2’,4’-Dichloro-5’-fluoroacetophenone
Industrial Production Methods: In industrial settings, the production process is optimized to enhance yield and purity. This involves:
Condensation Reaction: The mother solution of 2’,4’-Dichloro-5’-fluoroacetophenone is reacted with hydrazine hydrate under heating conditions.
Reduced Pressure Distillation: The reaction mixture undergoes reduced pressure distillation to separate the distillate and residual liquid.
Acidolysis Reaction: Sulfuric acid and an acidolysis catalyst are added to the residual liquid to complete the acidolysis reaction, resulting in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Major Products:
Substitution: Formation of substituted acetophenones.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids
Applications De Recherche Scientifique
2’,4’-Dichloro-5’-fluoroacetophenone is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of fluoroquinolone antibiotics, which are used to treat bacterial infections.
Industry: In the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2’,4’-Dichloro-5’-fluoroacetophenone primarily involves its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4’-fluoroacetophenone
- 2-Chloro-2,2-difluoroacetophenone
- 2,4-Dichloro-5-fluoropyrimidine
Comparison: 2’,4’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJFAMIABOKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220668 | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-10-9 | |
| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',4'-Dichloro-5'-fluoroacetophenone in pharmaceutical synthesis?
A1: this compound serves as a crucial starting material in synthesizing various pharmaceutical compounds, notably a class of antibacterial drugs known as fluoroquinolones. [] One example is l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, a broad-spectrum antibiotic. [] The compound's structure allows for further chemical modifications, making it a versatile building block in organic synthesis.
Q2: Are there any studies on the electrochemical behavior of this compound and its derivatives?
A2: Yes, electrochemical studies have been conducted on this compound (compound 1) and several of its synthetic derivatives (compounds 2-5) relevant to the production of l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. [] These studies employed techniques like cyclic voltammetry and coulometry to investigate the reduction mechanisms of these compounds. Researchers proposed plausible electrochemical mechanisms and examined the influence of resonance isomerism, intramolecular hydrogen bonding, and aromaticity on their electrochemical properties. [] Additionally, the research explored the acid-base equilibria of these compounds using both experimental (cyclic voltammetry) and computational (PCMODEL MMX Molecular Energy Minimisation Software) approaches. []
Q3: How is this compound used in continuous flow chemistry applications?
A3: A recent innovation describes a continuous tubular production method for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride using this compound as the starting material. [] This method involves an oxidation reaction using oxygen in the presence of a nitric acid and sulfuric acid catalyst mixture, converting the acetophenone derivative to 2,4-dichloro-5-fluorobenzoic acid. [] Subsequent acylation using bis(trichloromethyl)carbonate (BTC) yields the desired 2,4-dichloro-5-fluorobenzoyl chloride. [] This continuous flow approach offers advantages such as enhanced process control, reduced waste generation, and improved safety compared to traditional batch processes.
Q4: What are the current research areas focusing on this compound?
A4: Current research investigates the influence of cooling surfaces on the nucleation and impurity migration behavior during the layer melt crystallization of this compound. [] Understanding these factors is crucial for developing efficient and scalable purification processes for this compound, which is important for its use in pharmaceutical applications. Further studies also focus on characterizing the solid-liquid equilibrium behavior of this compound. [] These investigations aim to provide insights into its thermodynamic properties, which are essential for optimizing crystallization processes and formulating the compound into different drug products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
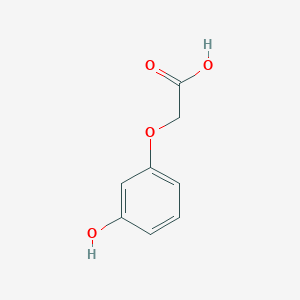
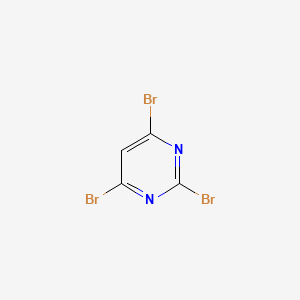

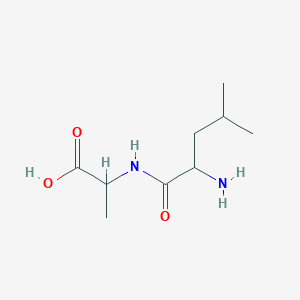
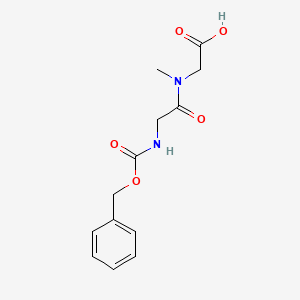
![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)


